molecular formula C7H5Cl2NaO2S B13157873 Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate

Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate

Cat. No.: B13157873
M. Wt: 247.07 g/mol
InChI Key: CNPVQFAXGBTYDO-UHFFFAOYSA-M
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Description

Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₅Cl₂NaO₂S and a molecular weight of 247.07 g/mol . This compound is primarily used in research and development due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 2,6-dichloro-3-methylbenzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of 2,6-dichloro-3-methylbenzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted aromatic compounds .

Scientific Research Applications

Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,6-dichloro-3-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to other molecules, thereby modifying their chemical structure and properties. This reactivity is crucial in various synthetic pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Uniqueness

Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate is unique due to the presence of two chlorine atoms and a methyl group on the benzene ring. These substituents influence its reactivity and make it distinct from other sodium sulfinates. The chlorine atoms increase its electrophilicity, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C7H5Cl2NaO2S

Molecular Weight

247.07 g/mol

IUPAC Name

sodium;2,6-dichloro-3-methylbenzenesulfinate

InChI

InChI=1S/C7H6Cl2O2S.Na/c1-4-2-3-5(8)7(6(4)9)12(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

CNPVQFAXGBTYDO-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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